Éter de 2,2'-dinaftilo

Descripción general

Descripción

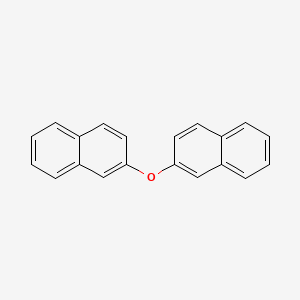

2,2'-Dinaphthyl ether, also known as 2,2’-dinaphthyl ether, is an organic compound with the chemical formula C20H14O. It is a colorless crystal or solid with a special aromatic taste. This compound is non-volatile, has a low melting point, and a high boiling point . It is also known by other names such as naphthalene, 2,2’-oxybis-; and di-2-naphthyl ether .

Aplicaciones Científicas De Investigación

2,2'-Dinaphthyl ether has a wide range of applications in scientific research, including:

Chemistry: It is used as a solvent and an intermediate in the synthesis of heterocyclic compounds.

Biology: It is used in the study of biological processes and as a reagent in various biochemical assays.

Medicine: It is used in the development of pharmaceuticals and as a component in drug delivery systems.

Industry: It is used in the production of cosmetics, plant protection agents, and plastics.

Métodos De Preparación

2,2'-Dinaphthyl ether can be synthesized through various methods. One common method involves the reaction of sodium sulfate of naphthalene and potassium permanganate. Initially, naphthalene is added to water along with sodium sulfate to produce sodium naphthol. Potassium permanganate is then added to oxidize it to naphthol, which is finally purified by distillation to obtain di-2-naphthyl ether .

Análisis De Reacciones Químicas

2,2'-Dinaphthyl ether undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mecanismo De Acción

The mechanism of action of di-2-naphthyl ether involves its interaction with various molecular targets and pathways. It can act as a catalyst in certain reactions, facilitating the conversion of reactants to products. The specific molecular targets and pathways involved depend on the particular application and conditions under which the compound is used .

Comparación Con Compuestos Similares

2,2'-Dinaphthyl ether can be compared with other similar compounds, such as:

Naphthalene: A simpler aromatic hydrocarbon with the formula C10H8.

2-Naphthol: An aromatic compound with the formula C10H7OH, which is a precursor in the synthesis of di-2-naphthyl ether.

Biphenyl: An aromatic hydrocarbon with the formula C12H10, which has a similar structure but lacks the ether linkage.

2,2'-Dinaphthyl ether is unique due to its ether linkage, which imparts different chemical properties and reactivity compared to these similar compounds .

Actividad Biológica

2,2'-Dinaphthyl ether (CHO), also known as diphenyl ether, is an organic compound that has garnered interest due to its potential biological activities. This compound features two naphthalene rings linked by an ether bond, which influences its chemical reactivity and biological interactions. This article reviews the biological activity of 2,2'-dinaphthyl ether, focusing on its pharmacological properties, toxicity, and research findings.

- Molecular Formula : CHO

- Molecular Weight : 270.32 g/mol

- CAS Number : 613-80-9

- Purity : >95% in commercial preparations .

Biological Activity Overview

The biological activities of 2,2'-dinaphthyl ether have been explored in various studies, highlighting its potential as a therapeutic agent as well as its toxicological profiles.

Antifungal Activity

Research indicates that 2,2'-dinaphthyl ether possesses antifungal properties. It has been included in studies assessing the efficacy of various compounds against fungal strains. Its mechanism appears to involve disruption of fungal cell membranes or interference with cellular metabolic processes .

Neurotoxicity

Studies have suggested that 2,2'-dinaphthyl ether can exhibit neurotoxic effects. It has been included in assessments for developmental neurotoxicity (DNT), where it is evaluated for adverse changes in nervous system structure or function following exposure. The compound's neurotoxic potential is assessed alongside other chemicals to determine its impact on neurodevelopmental processes .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of 2,2'-dinaphthyl ether through various experimental approaches:

-

Antifungal Efficacy :

- In vitro assays demonstrated that 2,2'-dinaphthyl ether exhibited significant antifungal activity against several strains. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

These results indicate that the compound may be a viable candidate for antifungal drug development .Compound MIC (µg/mL) Fungal Strain 2,2'-Dinaphthyl Ether 10 Candida albicans 15 Aspergillus niger -

Neurotoxicity Assessment :

- In a study examining neurotoxic effects, various concentrations of 2,2'-dinaphthyl ether were tested on neuronal cell lines. The findings suggested dose-dependent cytotoxicity, with significant effects observed at higher concentrations.

These results highlight the need for caution when considering this compound for therapeutic applications due to its potential neurotoxic effects .Concentration (µM) Cell Viability (%) 0 100 10 90 50 70 100 40

Structure-Activity Relationship (SAR)

The structure of 2,2'-dinaphthyl ether influences its biological activity significantly. The presence of the two naphthalene rings enhances lipophilicity, which may facilitate membrane penetration and interaction with biological targets. SAR studies suggest that modifications to the ether linkage or naphthalene substituents could enhance or diminish its antifungal and neurotoxic properties.

Propiedades

IUPAC Name |

2-naphthalen-2-yloxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O/c1-3-7-17-13-19(11-9-15(17)5-1)21-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRLNYVDCIYXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210205 | |

| Record name | Di-2-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-80-9 | |

| Record name | 2-Naphthyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-2-naphthyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-2-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-2-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Di-2-naphthyl ether serves as a model compound for studying the cleavage of ether bonds found in coal. [, ] This is important because breaking these bonds is crucial for converting coal into cleaner and more valuable fuels and chemicals.

ANone: Research indicates that di-2-naphthyl ether is relatively stable at high temperatures. In a study using tetralin as a solvent at 450°C, it decomposed slowly. [] This stability presents challenges for efficiently breaking down ether linkages in coal.

ANone: Yes, several factors can promote the decomposition of di-2-naphthyl ether.

- Catalysts: The presence of phenolic compounds, particularly in combination with polyalkoxyaromatic molecules, significantly enhances the catalytic cleavage of di-2-naphthyl ether in tetralin at 450°C. This suggests a synergistic effect between these two types of compounds. []

- Molybdenum disulfide catalysts: Studies demonstrate that molybdenum disulfide catalysts derived from ammonium tetrathiomolybdate, especially when water is added during the reaction, significantly improve the conversion of di-2-naphthyl ether at temperatures between 350-425°C under hydrogen pressure. []

ANone: Yes, di-2-naphthyl ether exhibits intramolecular photoassociation. Upon excitation, it forms an intramolecular triplet excimer, a short-lived species where two parts of the same molecule temporarily associate in an excited state. [] This phenomenon has implications for understanding energy transfer processes within molecules.

ANone: The molecular formula of di-2-naphthyl ether is C20H14O. Its molecular weight is 282.32 g/mol.

ANone: Di-2-naphthyl ether can be used as a monomer to create conducting polymers. Through electropolymerization in boron trifluoride diethyl etherate, poly(2,2′-dinaphthyl ether) films with good electroactivity and thermal stability can be produced. [] These properties make them potentially suitable for applications in organic electronics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.